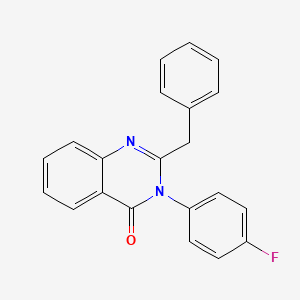
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyl group at the 2-position, a 4-fluorophenyl group at the 3-position, and a quinazolinone core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine and 4-fluorobenzaldehyde.
Condensation Reaction: The benzylamine reacts with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with anthranilic acid or its derivatives under acidic or basic conditions to form the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-benzyl-4(3H)-quinazolinone: Lacks the 4-fluorophenyl group, which may affect its biological activity.
3-(4-fluorophenyl)-4(3H)-quinazolinone: Lacks the benzyl group, potentially altering its chemical properties and applications.
2-phenyl-3-(4-fluorophenyl)-4(3H)-quinazolinone: Contains a phenyl group instead of a benzyl group, which may influence its reactivity and biological activity.
Uniqueness
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is unique due to the presence of both benzyl and 4-fluorophenyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Propiedades
IUPAC Name |
2-benzyl-3-(4-fluorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-16-10-12-17(13-11-16)24-20(14-15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)21(24)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGHRVMEAQORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350010 | |
| Record name | ST019168 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301193-89-5 | |
| Record name | ST019168 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)
![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)
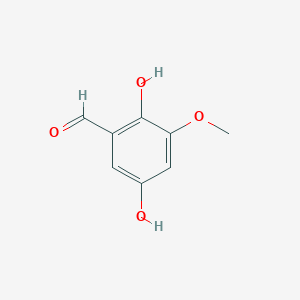
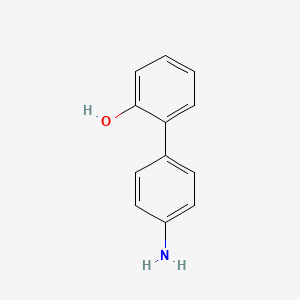

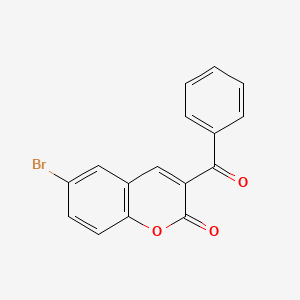

![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)
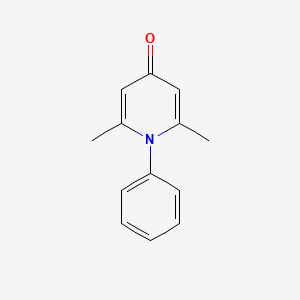
![[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid](/img/structure/B3032552.png)
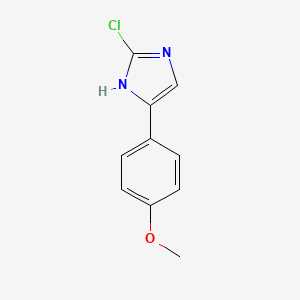
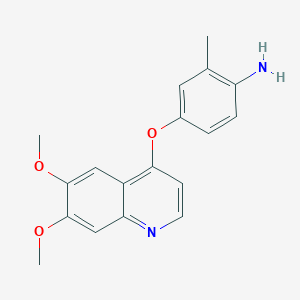
![2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE](/img/structure/B3032557.png)
